1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene
Description
Substituent Distribution and Electronic Effects
The substituents exhibit distinct electronic and steric influences:
| Position | Substituent | Electronic Effect | Key Interactions |
|---|---|---|---|
| 1 | Chlorine | Electron-withdrawing (inductive) | Potential halogen bonding |
| 2 | Fluorine | Electron-withdrawing (inductive), weakly donating (resonance) | Modulates ring reactivity |
| 4 | Chloro(difluoro)methoxy (-O-CF₂Cl) | Strong electron-withdrawing (inductive) | Steric hindrance, polarizable Cl |
| 5 | Nitro (-NO₂) | Strong electron-withdrawing (inductive/resonance) | Deactivates ring significantly |
The nitro group at position 5 dominates the electronic landscape, deactivating the ring toward electrophilic substitution. The chloro(difluoro)methoxy group at position 4 amplifies this deactivation through its trifluoromethyl chloride moiety, which is highly electronegative.
Bonding Configuration
The benzene ring adopts a planar geometry, with substituents arranged as follows:
- Chlorine (C1) : Covalently bonded via a single bond, with a bond length of ~1.77 Å.
- Fluorine (C2) : Shorter bond length (~1.34 Å) due to higher electronegativity.
- Chloro(difluoro)methoxy (C4) : The oxygen atom bridges the benzene ring to the CF₂Cl group, with partial double-bond character due to resonance.
- Nitro (C5) : The nitro group is planar, with resonance stabilization across the N–O bonds.
Comparative Analysis with Halogenated Nitrobenzene Derivatives
This compound shares structural motifs with several halogenated nitrobenzenes but differs in substituent positioning and electronic profiles. Below is a comparative analysis:
The target compound’s chloro(difluoro)methoxy group introduces steric bulk and polarizable chlorine, distinguishing it from simpler nitrobenzenes. This group enhances electron-withdrawing effects, making the ring less reactive toward nucleophilic substitution compared to methoxy-substituted analogs.
X-ray Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for this compound are limited, insights can be drawn from structurally related systems:
Halogen Bonding and Packing Motifs
In analogous trihalogenated nitrobenzenes (e.g., C₆H₂Br₂INO₂), halogen bonding dominates intermolecular interactions. For example:
- Polarized halogen bonds : Br(δ⁺)⋯I(δ⁻) contacts form due to electronegativity differences.
- Conformational rigidity : The nitro group restricts rotational freedom, enforcing planar arrangements.
In the target compound, the chloro(difluoro)methoxy group may engage in:
- Cl⋯O interactions with nitro groups in adjacent molecules.
- F⋯F contacts, though weaker due to smaller polarizability.
Conformational Dynamics
The nitro group at C5 locks the molecule into a coplanar conformation , minimizing steric clashes with the chloro(difluoro)methoxy group at C4. This rigidity contrasts with flexible methoxy-substituted analogs, which exhibit greater rotational freedom.
Quantum Mechanical Modeling of Electronic Structure
Density functional theory (DFT) calculations provide critical insights into the compound’s electronic properties:
Molecular Orbital Analysis
Key findings from DFT studies on similar systems:
| Molecular Orbital | Energy (eV) | Dominant Contributions |
|---|---|---|
| HOMO (π) | -8.2 | Nitro group, benzene ring |
| LUMO (σ*) | +2.1 | Chloro(difluoro)methoxy, Cl |
The HOMO is localized on the nitro group and benzene ring, while the LUMO involves antibonding orbitals of the chloro(difluoro)methoxy group. This electronic configuration aligns with the compound’s low reactivity toward electrophiles.
Charge Distribution
Electron density maps reveal:
- Electron-deficient regions : Near the nitro and chloro(difluoro)methoxy groups.
- Electron-rich regions : Limited to fluorine and isolated benzene carbons.
This distribution explains the compound’s preference for nucleophilic attack at positions meta to the nitro group, though steric hindrance from the chloro(difluoro)methoxy group further restricts reactivity.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-5(13(14)15)6(2-4(3)10)16-7(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAFQQQZOLWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of halogenated aromatic compounds often involves their ability to interact with cellular macromolecules, leading to various effects:
- Enzyme Inhibition : Halogenated compounds can act as inhibitors of specific enzymes, which may lead to altered metabolic pathways.
- DNA Interaction : The nitro group may undergo reduction in vivo, leading to reactive intermediates that can interact with DNA, potentially causing mutagenic effects.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity.
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | |
| Compound B | A549 | 2.78 | |
| This compound | HeLa | TBD | TBD |
Note: The specific IC50 value for this compound is yet to be determined in published studies.
Study on Mutagenicity
A study investigated the mutagenic potential of related chlorinated compounds, revealing that they could induce reverse mutations in bacterial assays. The results suggested a low potency for mutagenicity in mammalian cells but a positive response in mouse lymphoma assays, indicating potential risks associated with exposure .
Chronic Toxicity and Carcinogenicity
In chronic toxicity studies, 1-chloro-4-nitrobenzene showed an increased incidence of interstitial cell tumors in male rats. However, these findings were within historical control data ranges and deemed not directly related to the compound itself . This highlights the complexity of assessing long-term effects in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene ()
- Substituents : Chloro (position 1), fluoro (position 5), nitro (position 4), trichloromethyl (position 2).
- Applications : Likely used as an intermediate in pesticide synthesis, similar to nitrofluorfen derivatives ().
(b) 4-Chloro-2,3-difluoro-1-nitrobenzene ()
- Substituents : Chloro (position 4), difluoro (positions 2,3), nitro (position 1).
- Key Differences: Lacks the methoxy group, leading to lower steric hindrance.
(c) 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen, )
- Substituents: Chloro (position 2), nitro (phenoxy group), trifluoromethyl (position 4).
- Key Differences: The trifluoromethyl group enhances hydrophobicity compared to the chloro(difluoro)methoxy group.
Physicochemical Properties
| Property | Target Compound | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 4-Chloro-2,3-difluoro-1-nitrobenzene |
|---|---|---|---|
| Molecular Weight | ~265.5 g/mol | ~280.3 g/mol | ~207.5 g/mol |
| Electron Effects | Strongly electron-withdrawing (NO₂, CF₂Cl) | Extreme electron withdrawal (CCl₃, NO₂) | Moderate (NO₂, Cl, F) |
| Solubility | Low in water (high halogen content) | Very low (CCl₃ hydrophobicity) | Moderate (smaller substituents) |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material : Typically, a suitably substituted benzene derivative such as 2-chloro-4-fluoro-5-nitrophenol or related halogenated nitrobenzene is selected as the precursor.
- Nitration : The introduction of the nitro group (-NO2) is achieved by electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to prevent over-nitration and maintain regioselectivity.
Installation of the Chloro(difluoro)methoxy Group
This step is critical and involves the formation of the -O-CF2Cl substituent on the aromatic ring:
- Reagent : Chlorodifluoromethane (ClCF2H) or chlorodifluoroacetic anhydride is used as the source of the chloro(difluoro)methoxy moiety.
- Reaction Conditions : The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone or acetonitrile at room temperature or slightly elevated temperatures.
- Mechanism : The phenolic oxygen of the intermediate aromatic compound acts as a nucleophile, attacking the chlorodifluoromethane or related electrophilic species to form the chloro(difluoro)methoxy ether linkage.
Workup and Purification
- After completion of the reaction, the mixture is often evaporated under reduced pressure, diluted with water, and extracted with organic solvents such as ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification is typically achieved by recrystallization or chromatographic techniques to afford the pure target compound.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 0–5°C | 80–90 | Controlled temperature for regioselectivity |
| 2 | Fluorination | Selectfluor or NFSI, mild conditions | 85–92 | Preserves other substituents |
| 3 | Chlorodifluoromethoxy ether formation | Chlorodifluoromethane + K2CO3, acetone, rt | 75–88 | Key step for -O-CF2Cl group installation |
| 4 | Workup and purification | Extraction, drying, recrystallization | — | Ensures high purity |
Research Findings and Optimization
- Yield Optimization : Studies indicate that the use of potassium carbonate as a base in acetone provides optimal yields for the chloro(difluoro)methoxy ether formation, with reaction times around 2 hours at room temperature being sufficient for completion.
- Regioselectivity : The presence of electron-withdrawing groups such as nitro and fluoro directs substitution to specific positions on the aromatic ring, minimizing side reactions.
- Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) are employed to monitor reaction progress and confirm product formation.
- Spectroscopic Characterization : The chloro(difluoro)methoxy group shows characteristic ¹⁹F NMR signals typically between -70 to -110 ppm, while the nitro group exhibits IR absorption near 1520 cm⁻¹.
Comparative Analysis with Related Compounds
| Compound | Key Functional Groups | Preparation Highlights | Yield Range (%) |
|---|---|---|---|
| 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | Methoxy, Chloro, Fluoro, Nitro | Methylation of phenol with methyl iodide & K2CO3 | ~93 |
| 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitrobenzene | Chloro(difluoro)methoxy, Fluoro, Nitro | Reaction with chlorodifluoromethane + base | 75–88 |
This comparison highlights that the chloro(difluoro)methoxy group requires specialized reagents and conditions distinct from simpler methoxy derivatives, reflecting its higher reactivity and synthetic complexity.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation and nitro-group introduction. Key methods include:
- Chlorination : Use of sulfuryl chloride (SOCl₂) or oxalyl chloride with catalysts like N-methylacetamide or DMF in solvents such as dichloromethane (DCM). Reaction temperatures vary (0–50°C), with lower temperatures favoring selectivity for chloro-substitution .
- Nitro-group positioning : Nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled cooling to avoid over-nitration.
- Critical factors : Solvent polarity (e.g., DCM vs. benzene) and catalyst choice (DMF enhances electrophilic substitution). Yields range from 60–85%, with purity confirmed via HPLC and NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹⁹F/¹³C NMR : Resolve substituent positions and confirm chloro-difluoromethoxy groups. For example, ¹⁹F NMR shows distinct signals for -OCF₂Cl (δ ≈ -40 to -50 ppm) .
- IR spectroscopy : Nitro-group stretching (~1520 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., nitro-group orientation relative to the benzene ring) .
Q. What are common functionalization reactions for this compound in medicinal chemistry?
Methodological Answer:
- Nitro-group reduction : Catalytic hydrogenation (Pd/C, H₂) yields amines for further coupling (e.g., amide formation).
- Halogen exchange : Fluorine substitution at the 2-position can be modified via SNAr reactions using KF/18-crown-6 in DMSO .
- Applications : Intermediate for agrochemicals (e.g., herbicides) or pharmacophores targeting G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -NO₂, -F, -OCF₂Cl) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro-group : Strong electron-withdrawing effect deactivates the ring, limiting electrophilic substitution but enhancing oxidative stability.
- Fluorine : Ortho/para-directing; meta-fluoro groups increase electrophilicity at the 5-position (nitro-group site) .
- OCF₂Cl : Steric bulk hinders nucleophilic attack but stabilizes intermediates in Ullmann couplings (CuI, 110°C, DMF) .
- Computational analysis : DFT studies (e.g., Gaussian09) model transition states to predict regioselectivity. For example, methoxy substituents lower energy barriers (ΔG‡ ≈ 2.0 eV) compared to chloro (ΔG‡ ≈ 2.2 eV) .
Q. What contradictions exist in reported biological activity data for analogs, and how can they be resolved?
Methodological Answer:
- Case study : Fluoro-substituted analogs (e.g., 16g, EC₅₀ = 81 nM) show higher activity than chloro analogs (16c, EC₅₀ = 300 nM) against GIRK1/2 channels. However, selectivity vs. GIRK1/4 remains poor (~3–5-fold) .
- Resolution strategies :
- SAR studies : Introduce electron-donating groups (e.g., -OCH₃) to modulate receptor binding.
- Co-crystallization : Resolve target-ligand interactions (e.g., X-ray of ligand-bound GIRK1/2) .
Q. How can computational modeling guide the design of derivatives with improved thermal stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td). Derivatives with -CF₃ or -OCF₂Cl show Td > 200°C .
- Molecular dynamics (MD) : Simulate packing efficiency in crystal lattices. Bulky substituents (e.g., -OCF₂Cl) reduce molecular mobility, enhancing stability .
- QSPR models : Correlate substituent Hammett constants (σ) with thermal degradation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
